molecular formula C21H16ClN3OS B11649386 (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B11649386
M. Wt: 393.9 g/mol
InChI Key: HZDBWLZGGNIDPE-RQZCQDPDSA-N
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Description

(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE is a complex organic compound that features a thiazole ring, a cyano group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the Knoevenagel condensation of the thiazole intermediate with 4-methylbenzaldehyde and malononitrile under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

(2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-{5-[(3-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE
  • **(2E)-N-{5-[(3-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDE lies in its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)9-17(12-23)20(26)25-21-24-13-19(27-21)11-16-3-2-4-18(22)10-16/h2-10,13H,11H2,1H3,(H,24,25,26)/b17-9+

InChI Key

HZDBWLZGGNIDPE-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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